molecular formula C8H8BrI B1437855 1-Bromo-2-iodo-3,5-dimethylbenzene CAS No. 933671-83-1

1-Bromo-2-iodo-3,5-dimethylbenzene

Cat. No. B1437855
M. Wt: 310.96 g/mol
InChI Key: ZNKZOYRKPVUJNW-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-3,5-dimethylbenzene is an organic compound that belongs to the class of aryl halides . It has a molecular weight of 310.96 .


Synthesis Analysis

The synthesis of 1-Bromo-2-iodo-3,5-dimethylbenzene can be achieved through copper-catalyzed halogen exchange reactions . It can also be obtained from 5-bromo-m-xylene in the presence of NaI or KI in n-BuOH or DMF (solvents) .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-iodo-3,5-dimethylbenzene consists of a benzene ring substituted with bromo, iodo, and two methyl groups . The InChI code for the compound is 1S/C8H8BrI/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 .


Chemical Reactions Analysis

1-Bromo-2-iodo-3,5-dimethylbenzene can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed carbon-oxygen coupling reactions . It can also react with phenol in the presence of CuFe2O4 nano powder as a recyclable catalyst to afford 1,3-dimethyl-5-phenoxybenzene .


Physical And Chemical Properties Analysis

1-Bromo-2-iodo-3,5-dimethylbenzene has a density of 1.9±0.1 g/cm3, a boiling point of 284.8±35.0 °C at 760 mmHg, and a flash point of 126.0±25.9 °C . It also has a molar refractivity of 56.5±0.3 cm3 .

Scientific Research Applications

Thermochemistry of Halogen-Substituted Methylbenzenes

1-Bromo-2-iodo-3,5-dimethylbenzene has been studied for its thermochemical properties. Verevkin et al. (2015) explored the experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including 1-bromo-2-iodo-3,5-dimethylbenzene. This research is significant for understanding the physical properties and stability of such compounds under different conditions. (Verevkin et al., 2015)

Synthesis of Dimethyl-Bromoiodobenzenes

Li Yu (2008) focused on the synthesis of dimethyl-4-bromoiodobenzenes, including 3,5-dimethyl-4-bromoiodobenzene and 2,6Dimethyl-4-bromoiodobenzene, which are aromatic organic intermediates used in various fields. This study highlights the methods and efficiencies in synthesizing these compounds, which are crucial for their application in different scientific and industrial contexts. (Li Yu, 2008)

Ring Halogenation of Polyalkylbenzenes

Bovonsombat and Mcnelis (1993) discussed the ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts. They successfully prepared a mixed halogenated compound, 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrating the versatility and effectiveness of these methods for producing halogenated benzene derivatives. (Bovonsombat & Mcnelis, 1993)

Regioselective Bromination and Sulfur-Functionalised Benzoquinones

The study by Aitken et al. (2016) investigated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, which resulted in various bromination products, including derivatives similar to 1-bromo-2-iodo-3,5-dimethylbenzene. They also demonstrated the conversion of these brominated products into sulfur-containing quinone derivatives, revealing potential applications in chemical synthesis. (Aitken et al., 2016)

Crystal Structures of Halogen-Substituted Compounds

Stein, Hoffmann, and Fröba (2015) explored the crystal structures of halogen-substituted compounds, including 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodo derivative. Their research provides insight into the supramolecular features like hydrogen bonding and π–π interactions, which are essential for understanding the properties of such compounds. (Stein, Hoffmann, & Fröba, 2015)

Domino Process to Synthesize Benzofurans

Lu, Wang, Zhang, and Ma (2007) described a CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes. Their method involves an intermolecular C-C bond formation and a subsequent intramolecular C-O bond formation process, highlighting a novel approach to synthesizing complex organic structures. (Lu, Wang, Zhang, & Ma, 2007)

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

properties

IUPAC Name

1-bromo-2-iodo-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKZOYRKPVUJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-iodo-3,5-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Novi, G Garbarino, G Petrillo… - Journal of the Chemical …, 1987 - pubs.rsc.org
A study of the electrochemical behaviour of the o-bis(phenylsulphonyl)benzene derivatives (1a–e) in dimethyl sulphoxide containing 0.1M-tetrabutylammonium tetrafluoroborate has …
Number of citations: 14 pubs.rsc.org

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